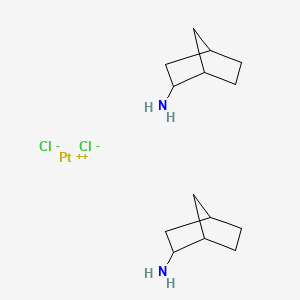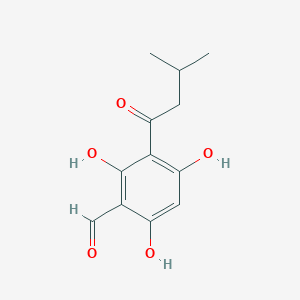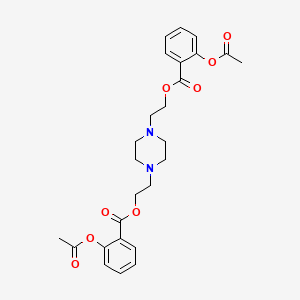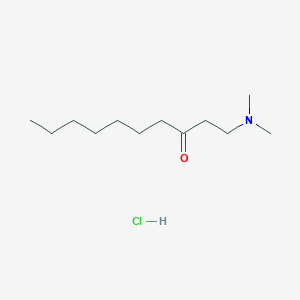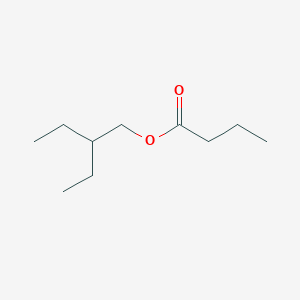
2-Ethylbutyl butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylbutyl butyrate is an ester compound with the molecular formula C10H20O2. Esters are organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant odors and are often used in fragrances and flavorings . This compound is no exception, and it is commonly used in the food and cosmetic industries for its fruity aroma.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylbutyl butyrate can be synthesized through the esterification reaction between 2-ethylbutanol and butyric acid. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:
2-Ethylbutanol+Butyric Acid→2-Ethylbutyl Butyrate+Water
The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification reaction. Additionally, the removal of water during the reaction can shift the equilibrium towards the formation of the ester .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylbutyl butyrate, like other esters, can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into 2-ethylbutanol and butyric acid.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohol and a catalyst, such as sodium methoxide.
Major Products Formed:
Hydrolysis: 2-Ethylbutanol and butyric acid.
Reduction: 2-Ethylbutanol.
Transesterification: A different ester depending on the alcohol used.
Scientific Research Applications
2-Ethylbutyl butyrate has several applications in scientific research and industry:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential effects on cellular processes and metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Widely used in the food and cosmetic industries for its fruity aroma and flavor
Mechanism of Action
The mechanism of action of 2-ethylbutyl butyrate involves its interaction with cellular membranes and enzymes. As an ester, it can be hydrolyzed by esterases, releasing 2-ethylbutanol and butyric acid. Butyric acid, in particular, has been shown to have various biological effects, including the inhibition of histone deacetylases (HDACs), which can regulate gene expression and cellular differentiation .
Comparison with Similar Compounds
2-Ethylbutyl butyrate can be compared with other esters, such as:
Ethyl butyrate: Known for its pineapple-like aroma, used in flavorings and fragrances.
Butyl butyrate: Has a similar fruity odor, used in the food and cosmetic industries.
Methyl butyrate: Known for its apple-like aroma, used in flavorings and fragrances
Uniqueness: this compound is unique due to its specific combination of 2-ethylbutanol and butyric acid, giving it a distinct fruity aroma that is different from other esters. Its applications in various industries and potential biological effects make it a compound of interest for further research and development .
Properties
CAS No. |
74398-53-1 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2-ethylbutyl butanoate |
InChI |
InChI=1S/C10H20O2/c1-4-7-10(11)12-8-9(5-2)6-3/h9H,4-8H2,1-3H3 |
InChI Key |
ORLMWYKVMXNKNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCC(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



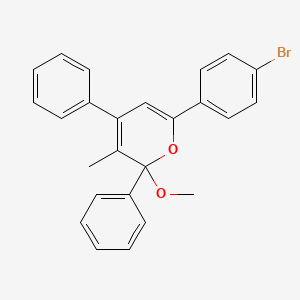
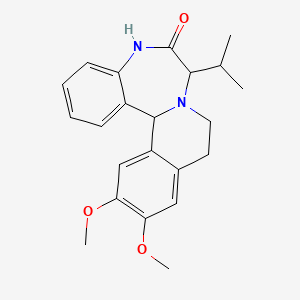
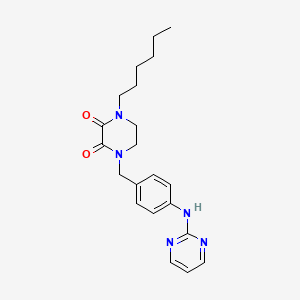
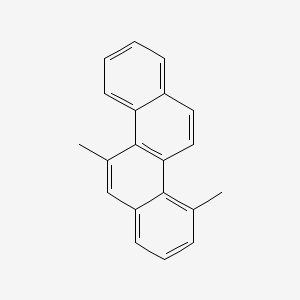
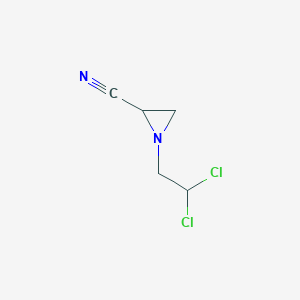
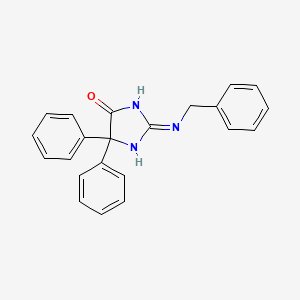
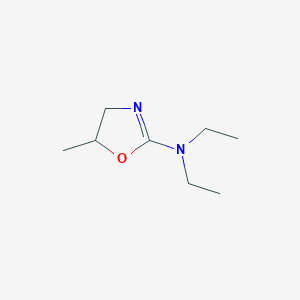
![1-[(Methoxyethynyl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14436249.png)
